molecular formula C13H11BrFNO2 B14901167 5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide

5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide

Cat. No.: B14901167
M. Wt: 312.13 g/mol
InChI Key: FDSSTXWPGZXGBL-UHFFFAOYSA-N
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Description

5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position, which is further substituted with a 3-fluoro-4-methylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Bromination: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Carboxylation: The brominated furan is then subjected to carboxylation to introduce the carboxamide group at the 2-position. This can be achieved using a carboxylating agent like carbon dioxide in the presence of a base.

    Substitution: The final step involves the substitution of the carboxamide group with the 3-fluoro-4-methylbenzyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-(3-fluoro-4-methylbenzyl)furan-2-carboxamide is unique due to the specific combination of the furan ring, bromine atom, and the 3-fluoro-4-methylbenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H11BrFNO2

Molecular Weight

312.13 g/mol

IUPAC Name

5-bromo-N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide

InChI

InChI=1S/C13H11BrFNO2/c1-8-2-3-9(6-10(8)15)7-16-13(17)11-4-5-12(14)18-11/h2-6H,7H2,1H3,(H,16,17)

InChI Key

FDSSTXWPGZXGBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C2=CC=C(O2)Br)F

Origin of Product

United States

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